molecular formula C10H12O3S B3006982 Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate CAS No. 32711-60-7

Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Cat. No.: B3006982
CAS No.: 32711-60-7
M. Wt: 212.26
InChI Key: YLNJOZZBVZBPRI-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by a methyl ester group at the 2-position and a hydroxyl group at the 3-position, making it a versatile molecule in synthetic organic chemistry.

Scientific Research Applications

Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce an effect. Unfortunately, there is limited information available on the mechanism of action of “Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate” specifically .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling, storage, and use. Unfortunately, there is limited information available on the safety and hazards of “Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate” specifically .

Future Directions

The future directions of a compound refer to potential applications and research opportunities. Unfortunately, there is limited information available on the future directions of “Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate” specifically .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization. For instance, starting from a suitable phenylthioketone, the compound can be synthesized through the following steps:

    Friedel-Crafts Acylation: Reacting phenylthioketone with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the benzothiophene ring.

    Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Methyl 3-oxo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate.

    Reduction: Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the hydroxyl and ester groups.

    Methyl 3-hydroxybenzothiophene-2-carboxylate: Lacks the tetrahydro ring structure.

    3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene: Lacks the ester group.

Uniqueness

Methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and a methyl ester makes it a versatile intermediate for further chemical modifications.

This compound’s unique structure and reactivity make it a valuable molecule in various fields of research and industry.

Properties

IUPAC Name

methyl 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJOZZBVZBPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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